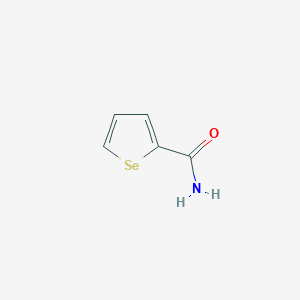
2-(3-Methylbutyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbutyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using readily available starting materials and efficient catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and high yields.
化学反应分析
Types of Reactions
2-(3-Methylbutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.
科学研究应用
2-(3-Methylbutyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological processes and interactions.
Industry: The compound can be used in the development of new materials and as a corrosion inhibitor.
作用机制
The mechanism of action of 2-(3-Methylbutyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . In cancer research, piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial signaling pathway .
相似化合物的比较
Similar Compounds
Piperazine: The parent compound of the piperazine family, widely used as an anthelmintic agent.
1-(2-Allylthio)benzoyl-4-(4-methoxyphenyl)piperazine (CB01): A piperazine derivative with potent anticancer properties.
2,5-Dimethyl-3-butylpyrazine: Another piperazine derivative with distinct chemical properties.
Uniqueness
2-(3-Methylbutyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 3-methylbutyl group can enhance its lipophilicity and alter its interaction with biological targets compared to other piperazine derivatives.
属性
CAS 编号 |
90796-46-6 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC 名称 |
2-(3-methylbutyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)3-4-9-7-10-5-6-11-9/h8-11H,3-7H2,1-2H3 |
InChI 键 |
YVVBNQXXKRYEQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1CNCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


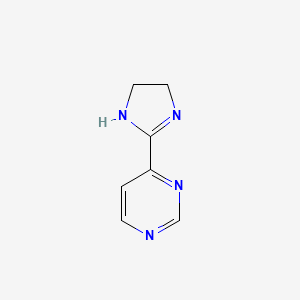
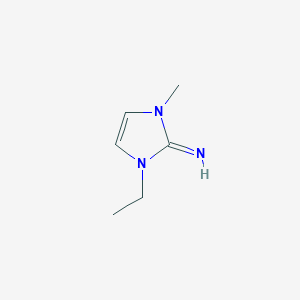

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

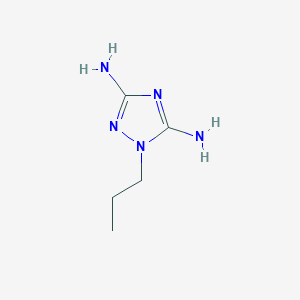
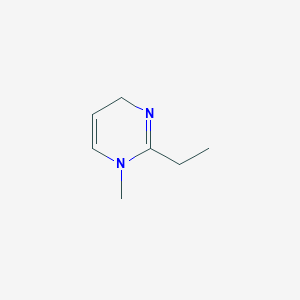

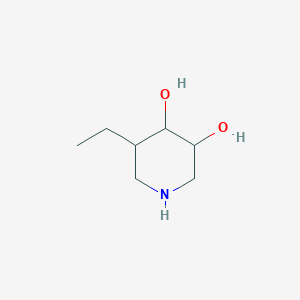
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
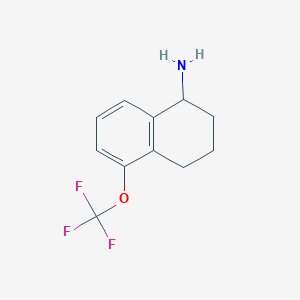
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
